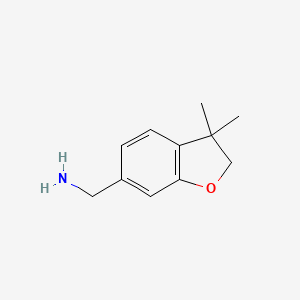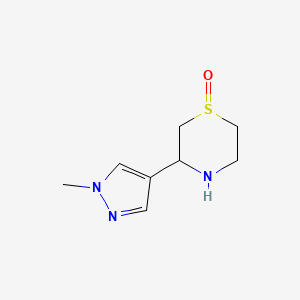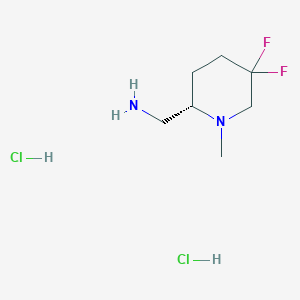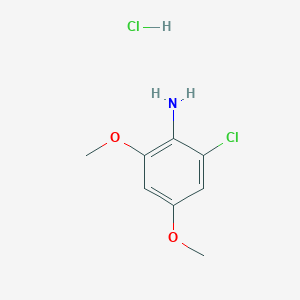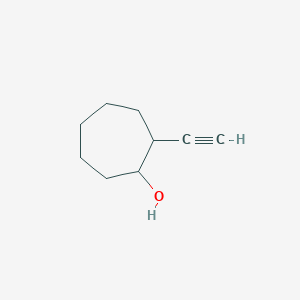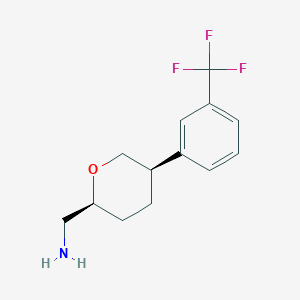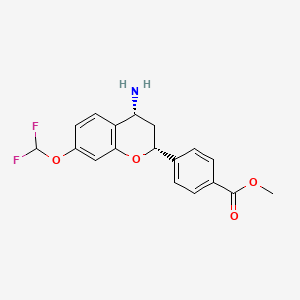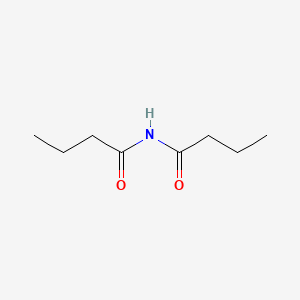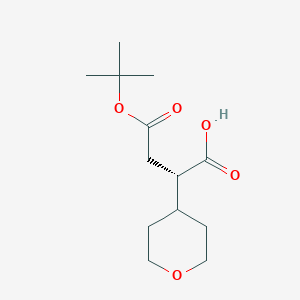
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxy group, a ketone functional group, and a tetrahydropyran ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction.
Oxidation to Form the Ketone: The ketone functional group is introduced through an oxidation reaction, often using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while substitution reactions can introduce a variety of functional groups in place of the tert-butoxy group.
Wissenschaftliche Forschungsanwendungen
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid: The enantiomer of the compound with the ® configuration.
4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
The (S) configuration of (S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its ® enantiomer and the racemic mixture.
Eigenschaften
Molekularformel |
C13H22O5 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-2-(oxan-4-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O5/c1-13(2,3)18-11(14)8-10(12(15)16)9-4-6-17-7-5-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
GLHFVWZWIHZOLB-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C1CCOCC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1CCOCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)

